molecular formula C21H22FN3O5 B2873455 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 941976-62-1

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2873455
CAS No.: 941976-62-1
M. Wt: 415.421
InChI Key: PPMQXOICTSKFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ethanediamide derivative featuring a benzodioxolyl group, a 4-fluorophenyl moiety, and a morpholine ring. Its molecular formula is C₂₃H₂₄FN₃O₅, with a molecular weight of approximately 453.46 g/mol. The compound’s design integrates substituents that enhance binding to the enzyme’s active site, as suggested by molecular docking studies .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5/c22-15-3-1-14(2-4-15)17(25-7-9-28-10-8-25)12-23-20(26)21(27)24-16-5-6-18-19(11-16)30-13-29-18/h1-6,11,17H,7-10,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMQXOICTSKFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the 4-fluorophenyl group, and the attachment of the morpholinoethyl side chain. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. This compound is known to:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of ethanediamide derivatives with variations in substituents influencing pharmacological properties. Key analogues include:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Target Reference
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) Tetrahydroquinolinyl group, benzodioxolyl ~478.52 Falcipain-2
N-{3-[(biphenyl-4yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD) Biphenyl carbonyl, indole carboxamide ~427.49 Falcipain-2
N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N′-(4-fluorophenyl)ethanediamide Piperazine-phenyl, benzodioxolyl, 4-fluorophenyl 490.54 Not specified
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide Piperazine-(4-fluorophenyl), tetrahydrofuran-methyl ~532.57 Not specified
Key Observations:

Core Structure : All analogues share an ethanediamide backbone but differ in substituents affecting solubility, steric bulk, and target affinity.

Substituent Impact: The morpholin-4-yl group in the target compound may enhance hydrogen bonding compared to piperazine in or tetrahydroquinoline in QOD . The 4-fluorophenyl moiety is conserved in the target compound and , suggesting its role in π-π interactions with aromatic residues in falcipain-2.

Pharmacological and Computational Insights

  • Molecular Docking : QOD and ICD bind falcipain-2’s active site via hydrogen bonds (amide groups) and hydrophobic interactions (aromatic substituents) . The target compound’s morpholine ring may mimic these interactions.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide, often referred to as a derivative of benzodioxole, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzodioxole moiety and a morpholine ring. Its molecular formula is C19H20FN3O3C_{19}H_{20}FN_3O_3 with a molecular weight of approximately 345.38 g/mol. The presence of the fluorophenyl group is significant in influencing the compound's biological activity.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. Specifically, studies have shown that derivatives of benzodioxole can modulate serotonin and dopamine receptors, which are crucial in mood regulation and psychopharmacological effects .

Additionally, the compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological conditions. The morpholine component is particularly noted for its role in enhancing solubility and bioavailability.

Psychopharmacological Effects

  • Entactogenic Properties : Similar compounds have been classified as entactogens, which are known to enhance emotional connectivity and empathy. The N-methyl derivative of related compounds has shown non-hallucinogenic psychoactive effects, suggesting that this compound may also possess similar properties .
  • Potential Antidepressant Effects : The modulation of serotonin receptors indicates potential antidepressant effects. In animal models, compounds with similar structures have demonstrated efficacy in reducing depressive-like behaviors .
  • Neuroprotective Properties : Some studies suggest that benzodioxole derivatives may exhibit neuroprotective effects against oxidative stress and neuroinflammation, which are pivotal in neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations have indicated that this compound may possess antimicrobial properties. In vitro studies have shown activity against various bacterial strains, although further research is necessary to establish its efficacy and safety profile in clinical settings.

Case Studies and Research Findings

StudyFindings
Human Psychopharmacology Study Evaluated the N-methyl derivative; reported non-hallucinogenic effects and potential for psychotherapy enhancement .
Animal Model Studies Demonstrated efficacy in reducing depressive behaviors; suggested neuroprotective effects against oxidative stress .
Antimicrobial Testing Showed activity against certain bacterial strains; further studies needed for clinical relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.